molecular formula C10H14O4 B13074958 Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate

Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate

Cat. No.: B13074958
M. Wt: 198.22 g/mol
InChI Key: YNNJEXXRSHKFIO-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is a derivative of cyclohexane, featuring both acetyl and oxo functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst, followed by esterification with methanol . The reaction conditions typically include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst like sulfuric acid

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3-acetyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of various products. The pathways involved often include nucleophilic addition and elimination reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate is unique due to the presence of both acetyl and oxo groups, which provide distinct reactivity patterns compared to its analogs. This dual functionality makes it a valuable intermediate in synthetic organic chemistry .

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 3-acetyl-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H14O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h7-8H,3-5H2,1-2H3

InChI Key

YNNJEXXRSHKFIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(CCC1=O)C(=O)OC

Origin of Product

United States

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